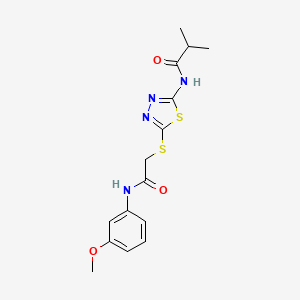

N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Description

N-(5-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core. This scaffold is known for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The compound is structurally characterized by:

- A 1,3,4-thiadiazole-2-yl ring system.

- A thioether linkage at position 5, connected to a 2-((3-methoxyphenyl)amino)-2-oxoethyl group.

- An isobutyramide substituent at position 2 of the thiadiazole ring.

The 3-methoxyphenyl moiety may enhance bioavailability and target selectivity, while the thioether and isobutyramide groups contribute to metabolic stability and binding affinity .

Properties

IUPAC Name |

N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S2/c1-9(2)13(21)17-14-18-19-15(24-14)23-8-12(20)16-10-5-4-6-11(7-10)22-3/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAWHJOHFDFWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of a 3-methoxyphenyl group and an isobutyramide moiety enhances its solubility and biological interactions. The molecular formula is , with a molecular weight of approximately 342.39 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase.

- Apoptotic Pathway Modulation : It modulates key apoptotic markers such as Bcl-2 and cleaved caspases, leading to increased apoptosis rates in cancer cells .

The mechanism of action involves interaction with specific proteins that regulate cell proliferation and apoptosis. Notably, it inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition leads to altered expression levels of cyclins A2 and B1, as well as cdc25c .

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

- Formation of Thiadiazole Ring : The thiadiazole ring can be synthesized through reactions involving thiosemicarbazides and appropriate carbonyl compounds.

- Amidation Reaction : The final compound is obtained through an amidation reaction between the thiadiazole derivative and isobutyric acid derivatives.

These synthetic routes allow for the fine-tuning of the compound's properties and enhance its biological activity .

Research Findings and Case Studies

Recent studies have highlighted the compound's potential across various biological assays:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | K562 (CML) | 7.4 | Abl kinase inhibition |

| Study 2 | MCF-7 (Breast Cancer) | 0.28 | Induction of apoptosis |

| Study 3 | A549 (Lung Cancer) | 0.52 | Cell cycle arrest |

These findings suggest that this compound could serve as a promising candidate for further development in cancer therapeutics .

Scientific Research Applications

Anticancer Properties

Research indicates that N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide exhibits notable anticancer activity. Studies have shown that it can induce cell cycle arrest and promote apoptosis in cancer cells. The mechanism involves:

- Down-regulation of cyclin-dependent kinase 1 , cyclin A2 , and cdc25c .

- Modulation of apoptotic markers such as Bcl-2 and cleaved caspases.

These findings suggest that the compound could be a valuable candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

In silico studies have evaluated the anti-inflammatory properties of similar thiadiazole derivatives, suggesting that they may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX) . This pathway is crucial in mediating inflammatory responses, indicating that this compound could also serve as a lead compound for anti-inflammatory drug development .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the thiadiazole ring through cyclization reactions.

- Introduction of the methoxyphenyl group via nucleophilic substitution.

- Coupling reactions to attach isobutyramide to the thiadiazole scaffold.

These synthetic routes allow for precise control over the compound's structure and properties .

Case Studies

Several studies have documented the applications and effects of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound effectively inhibited growth in various cancer cell lines, showcasing percent growth inhibitions ranging from 51% to 86% across different types .

- Mechanistic Insights : Research on related compounds indicated that they target critical signaling pathways such as PI3K/AKT/mTOR , which are vital for regulating cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with structurally related 1,3,4-thiadiazole derivatives:

Key Observations :

- Substituent Effects on Melting Points : Chlorinated or bulky groups (e.g., 4-chlorobenzyl in 5e) increase melting points (132–134°C), while smaller alkyl groups (e.g., ethyl in compound 4y) correlate with lower thermal stability .

- Synthetic Yields : Benzylthio derivatives (e.g., compound 5h) often show higher yields (up to 88%) compared to ethylthio analogues (68–78%) due to favorable reaction kinetics .

Anticancer Activity

- Compound 4y : Exhibits potent cytotoxicity against MCF-7 (IC~50~ = 0.084 ± 0.020 mmol L⁻¹) and A549 (IC~50~ = 0.034 ± 0.008 mmol L⁻¹) cell lines, surpassing cisplatin in efficacy. It also inhibits aromatase (IC~50~ = 0.062 ± 0.004 mmol L⁻¹), suggesting dual mechanisms .

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide : Shows tyrosine kinase inhibitory activity, but its IC~50~ values against cancer cells remain unreported .

Enzyme Inhibition

- Thiadiazoles with p-tolylamino or 3-methoxyphenyl groups demonstrate stronger enzyme-binding affinity than non-substituted analogues, likely due to π-π stacking and hydrogen bonding .

Structure-Activity Relationship (SAR) Insights

Thioether Linkage : Benzylthio or 4-chlorobenzylthio groups enhance lipophilicity and membrane permeability .

3-Methoxyphenyl Group : Improves selectivity for tyrosine kinases and aromatase via methoxy-mediated hydrogen bonding .

Isobutyramide vs. Acetamide : The branched isobutyramide in the target compound may reduce metabolic degradation compared to linear acetamide derivatives .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide?

Methodological Answer:

The synthesis typically involves:

- Thiadiazole ring formation via cyclization of thiosemicarbazides with POCl₃ or other dehydrating agents under reflux (90–100°C).

- Acylation reactions to introduce the 3-methoxyphenylamino-oxoethylthio side chain, requiring precise stoichiometry and anhydrous conditions.

- Coupling with isobutyramide using carbodiimide-based coupling agents in solvents like DMF or THF.

Optimization: Control reaction time (3–6 hours), solvent polarity (DMF for polar intermediates), and temperature (60–80°C for acylation). Purity is validated via TLC and recrystallization (e.g., DMSO/water mixtures).

Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for thiadiazole protons (δ 8.1–8.5 ppm), methoxyphenyl groups (δ 3.8 ppm for OCH₃), and isobutyramide methyl groups (δ 1.2–1.4 ppm).

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thioether C-S bonds (~650–700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance).

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4 buffer, 37°C) using validated cell lines (e.g., HEK293 for receptor studies).

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., COX-2) with cellular viability tests (MTT assay) to distinguish target-specific effects from cytotoxicity.

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to isolate substituent-specific activity.

- Data Normalization : Use internal controls (e.g., IC50 of reference drugs like celecoxib) to calibrate potency metrics.

Advanced: What strategies can improve the compound’s stability under physiological conditions?

Methodological Answer:

- pH Adjustment : Formulate with buffering agents (e.g., phosphate buffer) to prevent hydrolysis of the thioether linkage at extreme pH.

- Prodrug Design : Mask the amide group with enzymatically cleavable protecting groups (e.g., acetyl).

- Nanocarrier Encapsulation : Use liposomes or cyclodextrins to enhance solubility and reduce degradation in serum.

- Fluorinated Analog Synthesis : Introduce CF₃ groups to the phenyl ring to improve metabolic stability.

Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with oxadiazole (replacing thiadiazole) or imidazole rings to assess heterocycle-dependent activity.

- Substituent Variation : Systematically alter the 3-methoxyphenyl group (e.g., 3-ethoxy, 3-chloro) and isobutyramide chain (e.g., pivalamide).

- Biological Testing : Screen analogs against target panels (e.g., kinase inhibitors, antimicrobial assays) using high-throughput platforms.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to biological targets (e.g., EGFR kinase).

Basic: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

- Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) for multi-gram batches.

- Exothermic Reactions : Implement cooling systems for thiadiazole cyclization to prevent runaway reactions.

- Yield Optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising reaction efficiency.

- Byproduct Management : Characterize and remove sulfonic acid byproducts via aqueous washes.

Advanced: How can researchers elucidate the compound’s mechanism of action when initial data are inconclusive?

Methodological Answer:

- Pull-Down Assays : Use biotinylated analogs to isolate binding partners from cell lysates, followed by LC-MS/MS identification.

- Kinetic Studies : Measure enzyme inhibition rates (e.g., kcat/KM for COX-2) under varying substrate concentrations.

- Gene Knockdown : Apply siRNA targeting putative receptors (e.g., GPCRs) to confirm functional involvement.

- Metabolite Profiling : Identify degradation products in hepatic microsomes to rule off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.